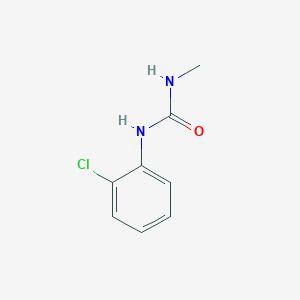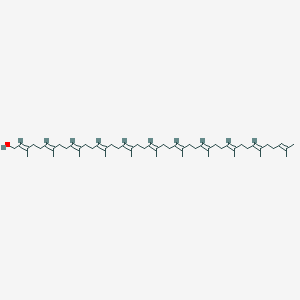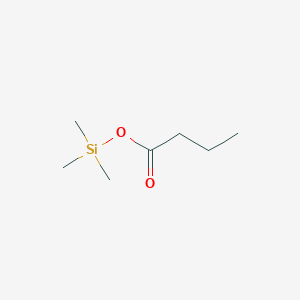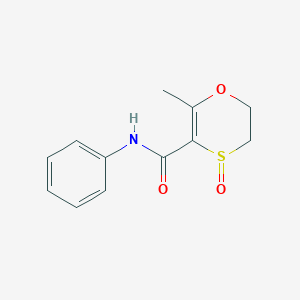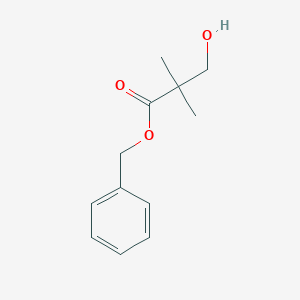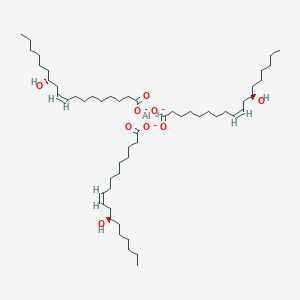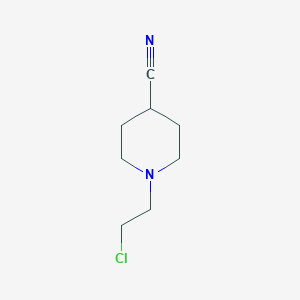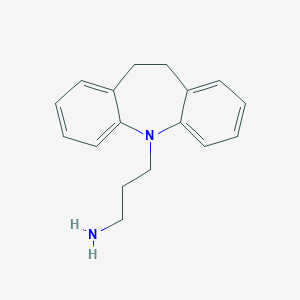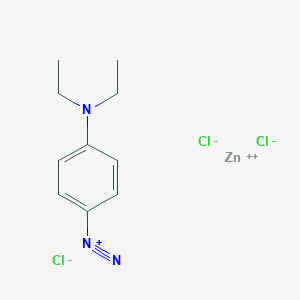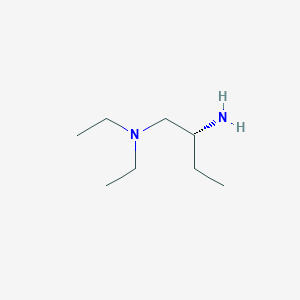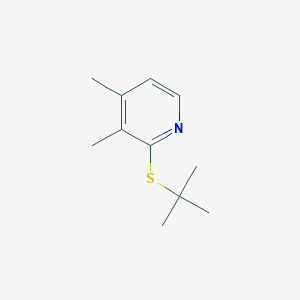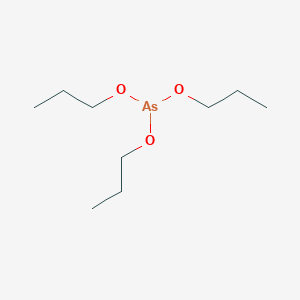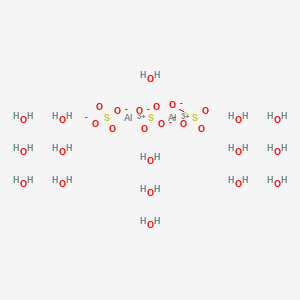
Aluminium sulfate hexadecahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium sulfate hexadecahydrate (Al2(SO4)3.16H2O) is a chemical compound composed of aluminium, sulfur, and oxygen, with a hydrate of 16 water molecules. It is a white, odorless, crystalline solid, with a density of 2.6 g/cm3. This compound has a variety of applications in the scientific community, ranging from water purification to lab experiments. It is a useful reagent in organic and inorganic synthesis, and it has several other applications in the field of biochemistry.
Scientific Research Applications
1. Crystal Structure and Morphology
Aluminium sulfate hexadecahydrate (Al2(SO4)3·16H2O) displays a unique crystal structure, observed as a hexagonal plate through a polarizing microscope. This structure aligns with predictions from the modified AE model, demonstrating its distinct morphological properties (Sun, Sun, & Yu, 2015).
2. Catalyst in Organic Reactions
Aluminium dodecyl sulfate trihydrate [Al(DS)3].3H2O, a related compound, has been shown to be an effective Lewis acid surfactant catalyst in water. It facilitates the Michael addition of indoles and pyrrole to alpha,beta-unsaturated electron-deficient compounds at room temperature, illustrating the versatility of aluminium sulfate compounds in organic chemistry (Firouzabadi, Iranpoor, & Nowrouzi, 2005).
3. Water Treatment and Environmental Implications
Alum (aluminum sulfate) is widely used in municipal water treatment plants for water clarification. However, this treatment can increase the soluble aluminum content in water, which is more bioavailable and potentially toxic. Research indicates that trace amounts of aluminum from alum-treated drinking water can directly enter the brain tissue in rats, which might have long-term health implications for humans (Walton et al., 1995).
4. Phosphate Removal from Wastewater
Aluminum sulfate, when used with polymers like tannin and AN913, enhances phosphate removal from synthetic wastewater. This application is significant in improving the efficiency of wastewater treatment processes (Ozacar & Şengil, 2003).
5. Speciation in Water Treatment
Studying the hydrolysis and speciation of aluminium sulfate octadecahydrate in water treatment reveals several novel polymeric species, contributing to our understanding of water treatment processes at a molecular level (Sarpola et al., 2007).
6. Agricultural and Environmental Benefits
Aluminum sulfate applications in agriculture, particularly in poultry litter, have shown to decrease phosphorus runoff, inhibit ammonia loss, and improve agricultural productivity. This indicates its role in sustainable agriculture and environmental protection (Moore, Daniel, & Edwards, 2000).
Mechanism of Action
Target of Action
Aluminium sulfate hexadecahydrate primarily targets the skin and mucous membranes . It is used as a coagulating agent in minor cuts and abrasions, and also as a deodorant . It is also used in water purification, the pH regulation of garden soil, and other commercial or industrial applications .
Mode of Action
When used as a deodorant, this compound reduces the volume of sweat produced by narrowing sweat ducts . It also inhibits or deactivates odor-producing bacteria, thus decreasing the occurrence of body odor . In water purification, it acts as a coagulating agent, promoting particle collision by neutralizing charge .
Biochemical Pathways
It is known that aluminium, the primary component of this compound, can infiltrate into the blood and lead to toxic effects in the liver, bone, and the central nervous system .
Pharmacokinetics
It is known that aluminium can overcome the body barriers and infiltrate into the blood .
Result of Action
The primary result of the action of this compound is the prevention of infections and treatment of minor bleeding . When used as a deodorant, it reduces body odor . In water purification, it helps in the removal of impurities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it should be kept away from drains, surface and ground water . It is also important to note that discharge into the environment must be avoided .
Safety and Hazards
Aluminium sulfate hexadecahydrate is considered hazardous. It causes serious eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Biochemical Analysis
Biochemical Properties
It is known that when released into water, the aluminum sulfate hydrolyses to form aluminum hydroxides . This reaction can influence the biochemical reactions in the environment where it is introduced .
Cellular Effects
It has been found that changing pH and ionic strength influenced algal flocculation by changing the zeta potential of cells .
Molecular Mechanism
It is known that it can influence the pH and ionic strength of the environment, which can affect the activity of enzymes and other biomolecules .
Temporal Effects in Laboratory Settings
It is known that it is stable and does not degrade over time .
Dosage Effects in Animal Models
It is known that it is used in the human food industry as a firming agent, where it takes on E number E520 .
Metabolic Pathways
It is known that it can influence the pH and ionic strength of the environment, which can affect metabolic processes .
Transport and Distribution
It is known that it is soluble in water, which suggests that it can be transported and distributed in aqueous environments .
Subcellular Localization
Given its solubility in water, it is likely to be found in the cytoplasm and other aqueous compartments within the cell .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Aluminium sulfate hexadecahydrate involves the reaction of Aluminium hydroxide with sulfuric acid.", "Starting Materials": ["Aluminium hydroxide", "Sulfuric acid", "Water"], "Reaction": ["1. Dissolve Aluminium hydroxide in water to form a solution", "2. Slowly add sulfuric acid to the solution while stirring continuously", "3. Heat the mixture to a temperature of 60-70°C and maintain it for several hours", "4. Allow the mixture to cool and settle", "5. Filter the solution to remove impurities", "6. Concentrate the solution by evaporation to obtain Aluminium sulfate hexadecahydrate crystals"] } | |
CAS RN |
16828-11-8 |
Molecular Formula |
Al2H22O20S3 |
Molecular Weight |
492.3 g/mol |
IUPAC Name |
dialuminum;trisulfate;hexadecahydrate |
InChI |
InChI=1S/2Al.3H2O4S.8H2O/c;;3*1-5(2,3)4;;;;;;;;/h;;3*(H2,1,2,3,4);8*1H2 |
InChI Key |
JANHUGNIVASISO-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3] |
Canonical SMILES |
O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.[Al].[Al] |
Other CAS RN |
16828-11-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



